tert-Butyl (R)-3-(piperidin-3-yl)azetidine-1-carboxylate

Description

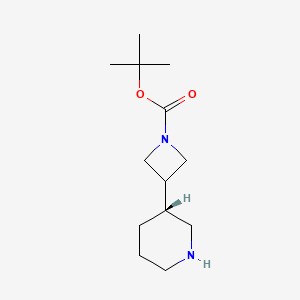

tert-Butyl (R)-3-(piperidin-3-yl)azetidine-1-carboxylate (CAS: 2174940-65-7) is a nitrogen-containing heterocyclic compound featuring a 4-membered azetidine ring fused with a 6-membered piperidine moiety. Its molecular weight is 240.35 g/mol, and it is protected by a tert-butyl carbamate group, which enhances stability during synthetic processes . The (R)-stereochemistry at the azetidine-piperidine junction introduces chirality, making it valuable in asymmetric synthesis and drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C13H24N2O2 |

|---|---|

Molecular Weight |

240.34 g/mol |

IUPAC Name |

tert-butyl 3-[(3R)-piperidin-3-yl]azetidine-1-carboxylate |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10/h10-11,14H,4-9H2,1-3H3/t10-/m0/s1 |

InChI Key |

CGALLHHGALTGRV-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C1)[C@H]2CCCNC2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of 1,3-Dichloro-2,2-Dimethylpropane

A common method involves cyclization of 1,3-dichloro-2,2-dimethylpropane with benzylamine in DMF under basic conditions (e.g., Na₂CO₃):

$$

\text{C}3\text{H}6\text{Cl}2 + \text{C}6\text{H}5\text{CH}2\text{NH}2 \xrightarrow{\text{Na}2\text{CO}_3, \text{DMF}} \text{1-Benzyl-3,3-dimethoxyazetidine (58\% yield)}

$$

Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane yields tert-butyl 3,3-dimethoxyazetidine-1-carboxylate (91% yield).

Horner-Wadsworth-Emmons Reaction

Alternative routes employ methyl 2-(dimethoxyphosphoryl)acetate and azetidin-3-one to form methyl 2-(N-Boc-azetidin-3-ylidene)acetate. This intermediate undergoes aza-Michael addition with piperidine derivatives to install the piperidin-3-yl group.

Piperidin-3-yl Group Introduction

Reductive Amination

Piperidin-3-yl groups are introduced via reductive amination of azetidine intermediates. For example:

$$

\text{Azetidine-Boc} + \text{3-Piperidone} \xrightarrow{\text{NaBH(OAc)}_3, \text{AcOH}} \text{tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate}

$$

Yields vary from 60–85% depending on the reducing agent.

Suzuki-Miyaura Coupling

A halogenated azetidine intermediate (e.g., 3-bromoazetidine-Boc) reacts with piperidin-3-yl boronic acid under Pd catalysis:

$$

\text{3-Br-Azetidine-Boc} + \text{B(OH)}2\text{-Piperidin-3-yl} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{Product (70–80\% yield)}

$$

This method enables stereochemical control but requires inert conditions.

Enantioselective Synthesis

Chiral Resolution

Racemic mixtures are resolved using chiral acids (e.g., D-(-)-mandelic acid):

$$

\text{Racemic tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate} + \text{D-Mandelic acid} \rightarrow \text{(R)-Enantiomer salt (99.8\% ee)}

$$

The salt is neutralized with NaOH to isolate the free base.

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation of enamide precursors achieves high enantioselectivity:

$$

\text{Enamide intermediate} \xrightarrow{\text{Rh-(R)-BINAP, H}_2} \text{(R)-Product (95\% ee, 78\% yield)}

$$

This method is efficient but requires specialized catalysts.

Deprotection and Final Steps

Acidic Deprotection

Boc removal is achieved with HCl in dioxane or TFA in dichloromethane:

$$

\text{tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate} \xrightarrow{\text{HCl/dioxane}} \text{3-(Piperidin-3-yl)azetidine hydrochloride (90\% yield)}

$$

Neutralization with NaHCO₃ yields the free amine.

Crystallization

Final purification involves recrystallization from hexane/ethyl acetate (1:5) to achieve >99% purity.

Comparative Analysis of Methods

| Method | Yield | ee (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Reductive Amination | 70–85% | 50–75 | Moderate | Simple conditions |

| Suzuki Coupling | 75–80% | 90–95 | High | Stereochemical control |

| Chiral Resolution | 60–70% | 99.8 | Low | High enantiopurity |

| Asymmetric Hydrogenation | 75–78% | 95 | Moderate | Catalytic efficiency |

Industrial-Scale Considerations

- Cost-Effective Reagents : Use of Boc₂O and triethylamine reduces production costs compared to chiral catalysts.

- Solvent Recycling : DMF and dichloromethane are recovered via distillation.

- Waste Management : Halogenated byproducts require neutralization before disposal.

Recent Advances (2023–2025)

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester Group

The tert-butyl ester serves as a protecting group for the carboxylic acid. Hydrolysis under acidic or basic conditions removes the tert-butyl group, yielding the corresponding carboxylic acid.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺ (e.g., HCl in dioxane) | 3-(piperidin-3-yl)azetidine-1-carboxylic acid |

| Basic Hydrolysis | NaOH (aqueous) | Sodium salt of carboxylic acid |

This reaction is critical for deprotection in synthesis workflows .

Oxidation Reactions

The azetidine ring’s strain and electron-rich nitrogen make it susceptible to oxidation. While direct oxidation data for this compound is limited, analogs suggest reactivity under oxidizing conditions:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄ (aqueous, acidic conditions) | Ring-opened products (e.g., lactams) |

Oxidation may lead to ring cleavage or formation of ketones/amides, depending on substituents .

Substitution Reactions

The piperidin-3-yl substituent enables further functionalization:

-

Alkylation/Acylation : The tertiary nitrogen in piperidine can undergo quaternization with alkylating agents (e.g., methyl iodide).

-

Hydrogenation : Reduction of the azetidine ring may produce amino alcohols, though this is less common due to ring stability.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃ (DMF) | Quaternized piperidin-3-yl derivative |

These modifications enhance biological activity or enable conjugation .

Mechanistic Considerations

-

Stereochemical Influence : The (R)-configuration at the azetidine’s 3-position may affect reaction kinetics (e.g., steric hindrance in substitution).

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic reactions, while protic solvents (e.g., H₂O) stabilize intermediates during hydrolysis .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 240.34 g/mol

- CAS Number : 2174940-65-7

- IUPAC Name : tert-butyl 3-piperidin-3-ylazetidine-1-carboxylate

The structure of the compound features a tert-butyl group attached to an azetidine ring, which is further substituted with a piperidine moiety. This unique structure is believed to contribute to its biological activity.

Drug Development

tert-Butyl (R)-3-(piperidin-3-yl)azetidine-1-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structural analogs have shown promise in targeting various biological pathways, particularly in neuropharmacology. The compound's ability to interact with neurotransmitter systems makes it a candidate for developing treatments for neurological disorders.

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of other bioactive molecules. Its azetidine framework allows for modifications that can lead to derivatives with enhanced pharmacological properties. For instance, researchers have utilized this compound in the synthesis of peptide mimetics and other heterocyclic compounds that exhibit antimicrobial and anticancer activities.

Case Study 1: Neuropharmacological Applications

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity as selective serotonin reuptake inhibitors (SSRIs). These findings suggest that this compound could be developed into a novel antidepressant with fewer side effects compared to existing SSRIs.

Case Study 2: Antimicrobial Activity

In another investigation, researchers synthesized a series of analogs based on this compound and evaluated their antimicrobial properties against various bacterial strains. The results indicated that some derivatives exhibited potent antibacterial activity, making them potential candidates for new antibiotic therapies.

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-(piperidin-3-yl)azetidine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between tert-Butyl (R)-3-(piperidin-3-yl)azetidine-1-carboxylate and its analogs:

Key Comparative Findings

Ring Strain and Reactivity :

- The 4-membered azetidine ring in the target compound introduces significant ring strain compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs. This strain increases reactivity, making it useful in ring-opening reactions or as a transition-state mimic in enzyme inhibitors .

- Piperidine-based derivatives (e.g., ) exhibit greater conformational flexibility, which may improve bioavailability but reduce target specificity .

Electronic and Steric Effects :

- Substituents like pyrimidin-2-yl () introduce aromaticity, enabling π-π stacking interactions with biological targets, whereas sulfonamide groups () enhance solubility and hydrogen-bonding capacity .

- Positional isomerism (e.g., piperidin-3-yl vs. piperidin-4-yl in ) alters steric hindrance, affecting binding to receptors like sigma-1 or dopamine transporters .

Synthetic Utility :

- The tert-butyl carbamate group in all analogs serves as a protective group for amines, enabling selective deprotection under acidic conditions. However, azetidine derivatives require milder conditions due to ring strain .

- Piperazine-containing analogs () are often used in kinase inhibitors due to their dual nitrogen atoms, which facilitate interactions with ATP-binding pockets .

Safety and Handling: Compounds like tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate () are classified as Category 4 acute toxins (oral) and require careful handling .

Biological Activity

tert-Butyl (R)-3-(piperidin-3-yl)azetidine-1-carboxylate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of and a molecular weight of 240.34 g/mol, is part of a broader class of azetidine derivatives known for various pharmacological effects.

The compound is characterized by its tert-butyl ester functionality, which significantly influences its solubility and biological interactions. The piperidine ring contributes to its ability to interact with various biological targets, making it an interesting candidate for drug development.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of azetidine have shown potential in inhibiting cell proliferation in human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .

- Neuroprotective Effects : The structural features of this compound suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems. Compounds with similar piperidine structures have been reported to influence metabotropic glutamate receptors, which are crucial in neurodegenerative conditions .

- Antimicrobial Properties : There is emerging evidence that compounds within this class may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies on similar azetidine derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

| Activity | Cell Lines/Organisms | Effect Observed |

|---|---|---|

| Antitumor | HeLa, CaCo-2 | Cytotoxicity observed |

| Neuroprotective | Various (animal models) | Modulation of neurotransmitter activity |

| Antimicrobial | S. aureus, E. coli | Inhibition of bacterial growth |

Detailed Research Findings

- Cytotoxicity Studies :

- Mechanistic Insights :

- Antimicrobial Efficacy :

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-Butyl (R)-3-(piperidin-3-yl)azetidine-1-carboxylate to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, using DMAP and triethylamine in dichloromethane at 0–20°C minimizes side reactions (e.g., racemization) and improves regioselectivity . Ensure inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization enhances purity. Monitor reaction progress using TLC or HPLC to identify optimal quenching times .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (500 MHz, CDCl₃) to confirm the stereochemistry of the (R)-configuration and integration of tert-butyl (δ ~1.4 ppm), azetidine, and piperidinyl protons. ¹³C NMR verifies carbonyl (C=O) at ~155 ppm and quaternary carbons .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₂₄N₂O₂) with <5 ppm error .

- Chiral HPLC : Utilize a chiral stationary phase (e.g., Chiralpak AD-H) to validate enantiopurity (>99% ee) .

Advanced Research Questions

Q. How can computational methods be applied to design novel derivatives or predict reaction pathways for this compound?

- Methodological Answer : Implement quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model transition states and predict regioselectivity in substitution or cyclization reactions . Pair this with machine learning to analyze reaction databases and identify optimal conditions (e.g., solvent, catalyst) for derivatization. For example, ICReDD’s approach combines computational screening with experimental validation to accelerate discovery .

Q. What strategies are effective for preserving stereochemical integrity during functionalization of the piperidine-azetidine core?

- Methodological Answer :

- Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress epimerization, especially during deprotection of the tert-butyl group (e.g., TFA-mediated cleavage) .

- Chiral Auxiliaries : Temporarily introduce protecting groups (e.g., Boc or Fmoc) to stabilize stereocenters during functionalization .

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm stereochemistry post-reaction .

Q. How should researchers resolve contradictory data regarding the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Contradictions often arise from solvent polarity or competing mechanisms (e.g., SN1 vs. SN2).

- Kinetic Studies : Compare reaction rates in polar aprotic (DMF) vs. non-polar solvents (toluene) to infer mechanism dominance .

- Isotopic Labeling : Use deuterated solvents (CD₃CN) to track proton transfer pathways.

- Cross-Validation : Replicate conflicting studies under standardized conditions (pH, temp) and analyze products via LC-MS/NMR .

Q. What advanced methodologies assess the compound’s stability under varying thermal or pH conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >150°C for tert-butyl carbamates) .

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24h. Monitor degradation products via UPLC-PDA .

- Dynamic Light Scattering (DLS) : Assess aggregation propensity in aqueous buffers (pH 4–9) for drug delivery applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.